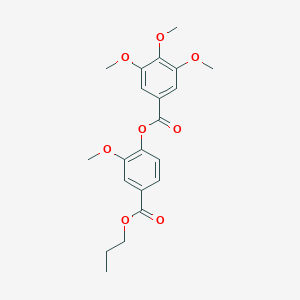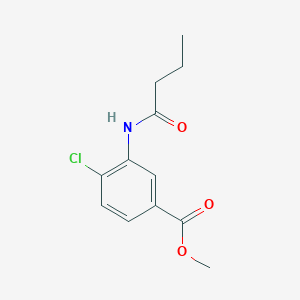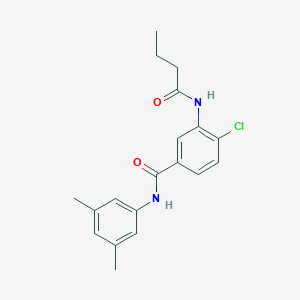
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate, also known as MPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPTB is a derivative of the natural compound, gallic acid, and has been synthesized using various methods.
Mechanism of Action
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate's mechanism of action is still being studied, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the reduction of inflammation and oxidative stress, and the protection of neurons from damage. It has also been shown to exhibit antimicrobial and antifungal properties.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limited availability and high cost can be a limitation for some experiments.
Future Directions
There are several future directions for the study of 2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate, including the development of novel synthetic methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its applications in agriculture and food science. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate can be synthesized using several methods, including the esterification of gallic acid with 3,4,5-trimethoxybenzyl alcohol and propyl chloroformate in the presence of a catalyst. Another method involves the reaction of gallic acid with 3,4,5-trimethoxybenzyl chloride and propyl alcohol in the presence of a base.
Scientific Research Applications
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate |
|---|---|
Molecular Formula |
C21H24O8 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2-methoxy-4-propoxycarbonylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C21H24O8/c1-6-9-28-20(22)13-7-8-15(16(10-13)24-2)29-21(23)14-11-17(25-3)19(27-5)18(12-14)26-4/h7-8,10-12H,6,9H2,1-5H3 |
InChI Key |
PPNYHSLINFTPKH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)

![Methyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309310.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309311.png)